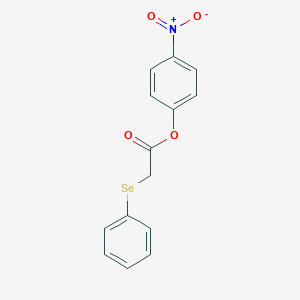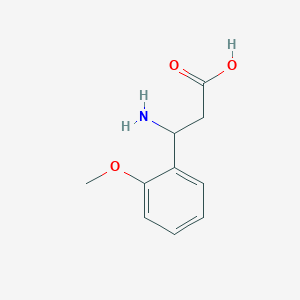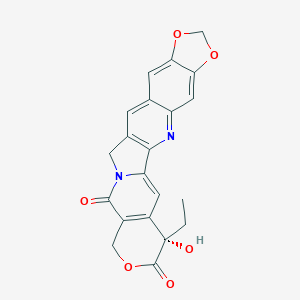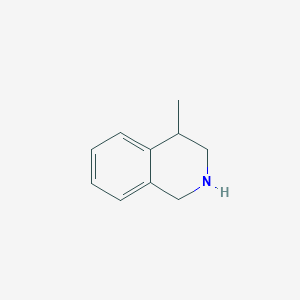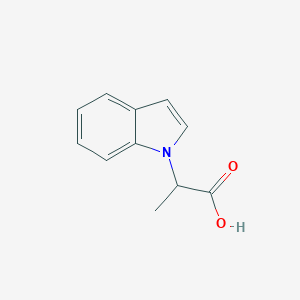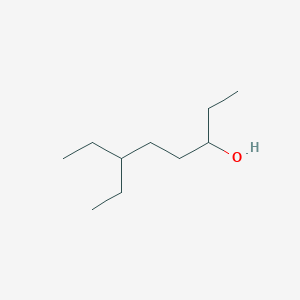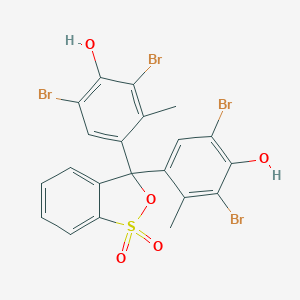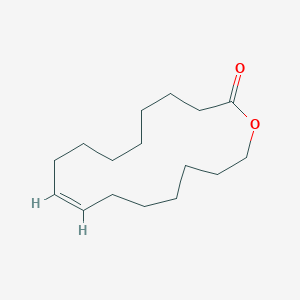![molecular formula C23H20N2 B025190 5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole CAS No. 106147-80-2](/img/structure/B25190.png)
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole, commonly known as PPEI, is a chemical compound that has been extensively studied for its potential use in scientific research. PPEI is a derivative of imidazole, a heterocyclic organic compound that is commonly used in the synthesis of various chemicals. The unique structure of PPEI makes it a promising candidate for various applications in scientific research.
Mecanismo De Acción
The mechanism of action of PPEI involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. PPEI has been shown to inhibit the expression of various proteins that are involved in the regulation of cell cycle progression, including cyclin D1, cyclin E, and CDK4. PPEI also inhibits the activity of various transcription factors, including NF-κB and AP-1, which are involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
PPEI has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PPEI inhibits the activity of various enzymes, including COX-2, MMP-9, and uPA, which are involved in the regulation of inflammation and angiogenesis. PPEI has also been shown to reduce the expression of various cytokines and chemokines that are involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PPEI is its potent anti-cancer activity, which makes it a promising candidate for cancer research. PPEI is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of PPEI is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of PPEI. One potential direction is the development of new derivatives of PPEI with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of PPEI in more detail, which may lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the study of PPEI in combination with other drugs may lead to the development of new and more effective cancer therapies.
Métodos De Síntesis
The synthesis of PPEI involves the reaction of 2-phenyl-2-(4-phenylphenyl)ethylamine with imidazole in the presence of a suitable catalyst. The reaction yields PPEI as a white crystalline solid with a purity of over 99%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
PPEI has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. PPEI has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. PPEI works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing the expression of various oncogenes.
Propiedades
Número CAS |
106147-80-2 |
|---|---|
Nombre del producto |
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole |
Fórmula molecular |
C23H20N2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C23H20N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)23(15-22-16-24-17-25-22)20-9-5-2-6-10-20/h1-14,16-17,23H,15H2,(H,24,25) |
Clave InChI |
ACDFGPARZXCRHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC3=CN=CN3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC3=CN=CN3)C4=CC=CC=C4 |
Sinónimos |
4-(2-(1,1'-Biphenyl)-4-yl-2-phenylethyl)-1H-imidazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



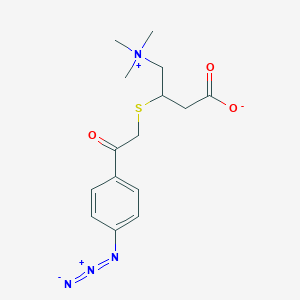
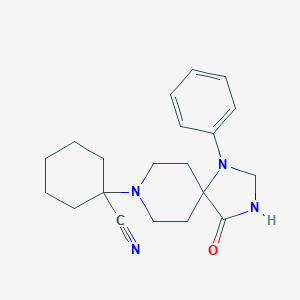
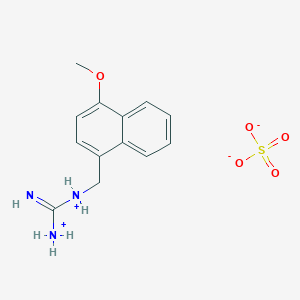
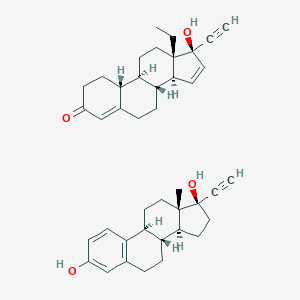
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
